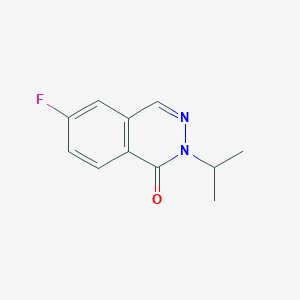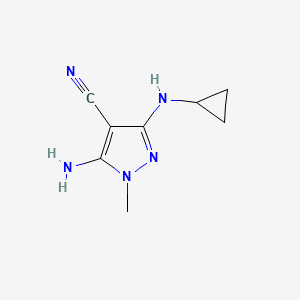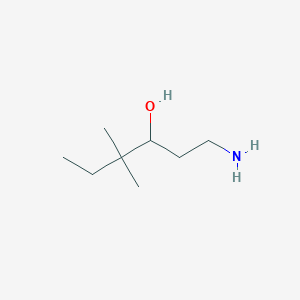
4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with butan-2-yl halide under basic conditions to form the butan-2-yl substituted morpholine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like halides, amines; solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine
- 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiazole
Uniqueness
Compared to similar compounds, 4-(Butan-2-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine stands out due to its unique combination of the morpholine ring and the 3,5-dimethyl-1H-pyrazol-4-yl group
Eigenschaften
Molekularformel |
C13H23N3O |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
4-butan-2-yl-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C13H23N3O/c1-5-9(2)16-6-7-17-8-12(16)13-10(3)14-15-11(13)4/h9,12H,5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
HMWLFBIYEFOXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCOCC1C2=C(NN=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)


![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)


![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)


